molecular formula C15H18N2O4 B12763454 p-Acetylamino-5-hydroxyglutethimide CAS No. 113565-68-7

p-Acetylamino-5-hydroxyglutethimide

Cat. No.: B12763454
CAS No.: 113565-68-7
M. Wt: 290.31 g/mol
InChI Key: JTEYZCKEZQBBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Acetylamino-5-hydroxyglutethimide is a chemical derivative of glutethimide, a compound historically investigated for its central nervous system (CNS) depressant effects. Glutethimide, the parent structure, is a piperidinedione derivative that was initially introduced as a non-barbiturate sedative-hypnotic agent . Its primary mechanism of action is agonism at the GABA-A receptor, which enhances GABAergic neurotransmission in the CNS, leading to sedative and hypnotic effects . Glutethimide is also known to induce the cytochrome P450 enzyme CYP2D6, which can significantly influence the metabolic conversion of other co-administered substances, such as codeine to morphine . Researchers may explore the properties of this compound to study its potential metabolic profile, receptor binding affinity, or other structure-activity relationships relative to the parent compound. Due to the historical context of abuse and addiction liability associated with glutethimide , this analog is provided solely for forensic analysis, metabolic studies, and investigative pharmacological research in controlled laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

113565-68-7

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-[4-(3-ethyl-5-hydroxy-2,6-dioxopiperidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C15H18N2O4/c1-3-15(8-12(19)13(20)17-14(15)21)10-4-6-11(7-5-10)16-9(2)18/h4-7,12,19H,3,8H2,1-2H3,(H,16,18)(H,17,20,21)

InChI Key

JTEYZCKEZQBBMO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(=O)NC1=O)O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Acetylamino-5-hydroxyglutethimide typically involves the acetylation of aminoglutethimide. The process begins with the reaction of aminoglutethimide with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Acetylamino-5-hydroxyglutethimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-Acetylamino-5-hydroxyglutethimide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The acetylamino group plays a crucial role in its binding to the active site of the target enzyme, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Q & A

Q. How can researchers mitigate bias in selectivity studies for enzymatic targets?

  • Methodological Answer : Implement blinded analysis and randomized sample processing. Include positive/negative controls in each assay batch. Use orthogonal methods (e.g., Western blotting alongside activity assays) to confirm specificity .

Tables for Key Data

Property Analytical Method Reference Standards
Melting PointDSCUSP <741>
LogPHPLC (C18 column)OECD Guideline 117
CYP3A4 InhibitionFluorometric AssayFDA Guidance on Drug Interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.